

# Application Notes and Protocols: Quality Control Assays for FT001 Manufacturing

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **FT001**

Cat. No.: **B607558**

[Get Quote](#)

Product: **FT001** - An autologous CAR-T cell therapy targeting CD19 for the treatment of relapsed or refractory B-cell acute lymphoblastic leukemia (B-ALL).

Audience: Researchers, scientists, and drug development professionals.

Introduction: The robust manufacturing of **FT001**, a promising CAR-T cell therapy, necessitates a comprehensive quality control (QC) strategy to ensure the identity, purity, potency, safety, and stability of the final product.[\[1\]](#)[\[2\]](#)[\[3\]](#) This document provides detailed application notes and protocols for the critical QC assays employed during the manufacturing of **FT001**. These assays are essential for lot release and to guarantee that each patient receives a safe and effective treatment.[\[4\]](#)[\[5\]](#)

## Identity Assays

Identity testing confirms that the manufactured cell product is **FT001** and distinguishes it from other products.[\[6\]](#)[\[7\]](#) For **FT001**, this involves confirming the presence of the CAR construct and the T-cell phenotype.

## CAR-T Cell Identification by Flow Cytometry

Application Note: This assay identifies and quantifies the percentage of T cells expressing the CD19-specific chimeric antigen receptor (CAR) on their surface.

Protocol:

- Cell Preparation:
  - Thaw a cryopreserved vial of the final **FT001** product.
  - Wash the cells with FACS buffer (PBS + 2% FBS).
  - Resuspend the cells to a concentration of  $1 \times 10^6$  cells/mL.
- Staining:
  - Incubate  $1 \times 10^5$  cells with a fluorescently labeled anti-CD19 CAR antibody and antibodies against T-cell markers (CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
  - Include unstained and single-color controls for compensation.
- Data Acquisition:
  - Acquire data on a validated flow cytometer.
  - Collect a minimum of 50,000 events in the live-cell gate.
- Data Analysis:
  - Gate on live, single cells.
  - Identify the T-cell population (CD3+).
  - Within the T-cell population, quantify the percentage of cells positive for the CAR construct.

#### Data Presentation:

| Parameter        | Specification |
|------------------|---------------|
| CAR+ T-cells (%) | $\geq 60\%$   |
| CD3+ T-cells (%) | $\geq 90\%$   |

## Vector Copy Number (VCN) by ddPCR

Application Note: This assay determines the average number of CAR transgene copies per cell, which is a critical parameter for both safety and efficacy.[\[8\]](#) Droplet Digital PCR (ddPCR) provides a highly precise and absolute quantification of the VCN.[\[8\]](#)

### Protocol:

- Genomic DNA Extraction:
  - Extract genomic DNA from a known number of **FT001** cells using a validated kit.
  - Quantify the DNA concentration and assess its purity.
- ddPCR Reaction Setup:
  - Prepare a reaction mix containing primers and probes specific for the CAR transgene and a reference gene (e.g., RNase P).
  - Add the extracted genomic DNA to the reaction mix.
- Droplet Generation and PCR:
  - Generate droplets using a droplet generator.
  - Perform PCR amplification to the endpoint.
- Data Acquisition and Analysis:
  - Read the droplets on a droplet reader to count positive and negative droplets for both the CAR transgene and the reference gene.
  - Calculate the VCN using the following formula:  $VCN = (\text{Copies of CAR transgene} / \text{Copies of reference gene}) \times 2$  (for a diploid genome).

### Data Presentation:

| Parameter                | Specification     |
|--------------------------|-------------------|
| Vector Copy Number (VCN) | 1 - 5 copies/cell |

## Purity Assays

Purity assays ensure that the final product is free from contaminating cell types and process-related impurities.[\[9\]](#)[\[10\]](#)

### Residual B-Cell Quantification by Flow Cytometry

Application Note: This assay quantifies the percentage of residual B-cells (CD19+) in the final product, which should be minimal as they are the target of the therapy.

Protocol:

- Cell Preparation and Staining:
  - Follow the same cell preparation steps as in section 1.1.
  - Stain cells with fluorescently labeled antibodies against CD19 and a T-cell marker (CD3).
- Data Acquisition and Analysis:
  - Acquire and analyze the data as described in section 1.1.
  - Quantify the percentage of CD19+ cells within the total live cell population.

Data Presentation:

| Parameter                  | Specification |
|----------------------------|---------------|
| Residual CD19+ B-cells (%) | < 1%          |

### Residual Host Cell DNA Quantification by qPCR

Application Note: This assay measures the amount of residual DNA from the host cells used for viral vector production (e.g., HEK293 cells).[\[8\]](#)[\[9\]](#)

**Protocol:**

- DNA Extraction: Extract DNA from the final **FT001** product.
- qPCR Reaction: Perform qPCR using primers and a probe specific for a HEK293-specific gene.
- Quantification: Quantify the amount of residual DNA against a standard curve of known HEK293 DNA concentrations.

**Data Presentation:**

| Parameter              | Specification |
|------------------------|---------------|
| Residual Host Cell DNA | < 10 ng/dose  |

## Potency Assays

Potency assays are crucial for demonstrating the biological activity and therapeutic potential of the **FT001** product.[11][12][13] These assays should reflect the product's mechanism of action (MOA).[14]

## Cytotoxicity Assay

Application Note: This assay measures the ability of **FT001** to kill CD19-expressing target cells, which is its primary MOA.

**Protocol:**

- Cell Preparation:
  - Prepare **FT001** effector cells and CD19+ target cells (e.g., NALM-6 cell line).
  - Label the target cells with a viability dye or a release agent (e.g., Calcein-AM).
- Co-culture:

- Co-culture the effector and target cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
- Include target cells alone as a negative control.
- Incubate for 4-24 hours.

- Data Acquisition:
  - Measure target cell lysis by flow cytometry (detecting dead target cells) or by measuring the release of the labeling agent.
- Data Analysis:
  - Calculate the percentage of specific lysis for each E:T ratio.

Data Presentation:

| E:T Ratio | Specification (% Specific Lysis) |
|-----------|----------------------------------|
| 10:1      | ≥ 50%                            |
| 5:1       | ≥ 30%                            |

## Cytokine Release Assay (ELISA)

Application Note: This assay measures the release of key cytokines, such as Interferon-gamma (IFN- $\gamma$ ) and Interleukin-2 (IL-2), upon stimulation of **FT001** with target cells. Cytokine release is a key aspect of the anti-tumor immune response.

Protocol:

- Co-culture:
  - Set up a co-culture of **FT001** and CD19+ target cells as described in section 3.1.
  - Incubate for 24 hours.
- Supernatant Collection:

- Centrifuge the co-culture plate and collect the supernatant.
- ELISA:
  - Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant to quantify the concentration of IFN-γ and IL-2 using specific antibody pairs.

Data Presentation:

| Cytokine | Specification (pg/mL) |
|----------|-----------------------|
| IFN-γ    | ≥ 2000                |
| IL-2     | ≥ 500                 |

## Safety Assays

Safety testing is paramount to ensure the product is free from microbial contamination.[15][16]

## Sterility Testing

Application Note: This assay ensures the absence of bacterial and fungal contaminants in the final product.[15] Due to the short shelf-life of **FT001**, rapid methods are preferred.[7][16]

Protocol (Rapid Microbial Detection):

- Inoculation: Inoculate the final product into aerobic and anaerobic culture bottles of an automated microbial detection system (e.g., BacT/ALERT).[17]
- Incubation and Monitoring: Incubate the bottles in the system, which continuously monitors for microbial growth by detecting CO<sub>2</sub> production.
- Result: A negative result after a specified incubation period (e.g., 7 days) confirms sterility. A preliminary negative result at 48-72 hours can be used for product release at risk, with the full incubation continuing.[7]

Data Presentation:

| Parameter                      | Specification      |
|--------------------------------|--------------------|
| Sterility (Bacteria and Fungi) | No growth detected |

## Mycoplasma Testing

Application Note: This assay detects the presence of Mycoplasma, a common contaminant in cell cultures that is not detectable by standard sterility tests.[\[15\]](#) Rapid PCR-based methods are recommended.[\[18\]](#)

Protocol (qPCR-based):

- Sample Preparation: Collect a sample of the final product.
- DNA Extraction: Extract DNA from the sample.
- qPCR: Perform qPCR using primers and probes specific for Mycoplasma DNA.
- Result: The absence of amplification indicates the absence of Mycoplasma contamination.  
[\[18\]](#)

Data Presentation:

| Parameter  | Specification |
|------------|---------------|
| Mycoplasma | Not Detected  |

## Endotoxin Testing

Application Note: This assay quantifies the level of endotoxins, which are pyrogenic substances from the cell walls of Gram-negative bacteria.

Protocol (Limulus Amebocyte Lysate - LAL - Assay):

- Sample Preparation: Prepare a dilution of the final product.
- LAL Assay: Perform a kinetic chromogenic LAL assay according to the manufacturer's instructions.

- Quantification: Measure the colorimetric change over time and quantify the endotoxin level against a standard curve.

Data Presentation:

| Parameter | Specification           |
|-----------|-------------------------|
| Endotoxin | < 5.0 EU/kg body weight |

## Stability Assays

Stability testing ensures that **FT001** maintains its critical quality attributes throughout its shelf life.[19]

Application Note: A stability program is established to monitor the identity, purity, potency, and safety of **FT001** under its intended storage conditions (cryopreservation in vapor-phase liquid nitrogen).[19]

Protocol:

- Storage: Store vials of the final product at  $\leq -150^{\circ}\text{C}$ .
- Testing Timepoints: Test the product at specified time points (e.g., 0, 3, 6, 12, 18, 24 months).[19]
- Assays: At each timepoint, perform a panel of stability-indicating assays, including:
  - Viability (by Trypan Blue exclusion or flow cytometry)
  - CAR+ T-cell percentage (Flow Cytometry)
  - Cytotoxicity Assay
  - Sterility (at the end of the study)

Data Presentation:

| Timepoint | Viability (%) | CAR+ T-cells (%) | Specific Lysis (%)<br>(10:1 E:T) |
|-----------|---------------|------------------|----------------------------------|
| 0         | ≥ 80%         | ≥ 60%            | ≥ 50%                            |
| 3 Months  | Report Value  | Report Value     | Report Value                     |
| 6 Months  | Report Value  | Report Value     | Report Value                     |
| 12 Months | Report Value  | Report Value     | Report Value                     |
| 24 Months | ≥ 70%         | ≥ 50%            | ≥ 40%                            |

## Mandatory Visualizations

### FT001 Mechanism of Action Signaling Pathway



[Click to download full resolution via product page](#)

Caption: **FT001** CAR-T cell activation and tumor cell killing pathway.

# Quality Control Testing Workflow for FT001



[Click to download full resolution via product page](#)

Caption: Overview of the quality control workflow for **FT001** manufacturing.

## Logical Relationship of QC Attributes

[Click to download full resolution via product page](#)

Caption: Interrelationship of critical quality attributes for **FT001**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Developing assays to address identity, potency, purity and safety: cell characterization in cell therapy process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical considerations for cellular therapy manufacturing [insights.bio]

- 4. Quality assessment of cellular therapies: the emerging role of molecular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell and Gene Therapy Quality Control & Assurance: Testing, Compliance, and Future Trends [cellandgene.com]
- 6. Working Group Spotlight: Methods and Processes for Assessing Cell Identity — Standards Coordinating Body [standardscoordinatingbody.org]
- 7. fda.gov [fda.gov]
- 8. Cell Therapy Manufacturing and Quality Control | Bio-Rad [bio-rad.com]
- 9. Optimizing Purity, Safety, and Efficiency for Cell Therapy Manufacturing - Life in the Lab [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Potency assays and biomarkers for cell-based advanced therapy medicinal products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. slingshotbio.com [slingshotbio.com]
- 13. Why is a potency assay important for cell and gene therapy products? - SSI Strategy [ssistrategy.com]
- 14. Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products – BEBPA [bebpa.org]
- 15. clean-cells.com [clean-cells.com]
- 16. Cell and Gene Therapy production with Smart Quality Testing [rapidmicrobiology.com]
- 17. celltherapies.com [celltherapies.com]
- 18. Rapid PCR-Based Sterility Testing in Cell Therapy Manufacturing [neopharmlabs.com]
- 19. atlantisbioscience.com [atlantisbioscience.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Quality Control Assays for FT001 Manufacturing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607558#quality-control-assays-for-ft001-manufacturing>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)